Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C9H13NO3. It is a derivative of furan, a heterocyclic organic compound. This compound is known for its unique structure, which includes a furan ring substituted with a methyl group, a methylamino group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and methylamine under acidic conditions to form the intermediate 2-methyl-5-[(methylamino)methyl]furan. This intermediate is then esterified with methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-[(methylamino)methyl]phenol
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6-8(9(11)12-3)4-7(13-6)5-10-2/h4,10H,5H2,1-3H3 |
InChI Key |
LOZWOMFAHQNHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CNC)C(=O)OC |
Origin of Product |
United States |
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